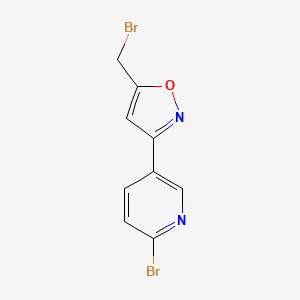
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole (5-BrM-3-BrPY-Isoxazole) is a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of new molecules and has been studied extensively in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
- Isoxazoles, including compounds related to 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, have been used in the synthesis of various organic compounds. For example, isoxazoly] thioureas have been synthesized, leading to the creation of compounds with potential biological activity (Rajanarendar, Karunakar, & Ramu, 2006).
- Isoxazoles have been integral in developing cardioactive compounds, as seen in the synthesis of 4-isoxazolyldihydropyridines, which have shown promise as vasodilators and potential anti-hypertensive agents (McKenna et al., 1988).
Advanced Synthesis Techniques
- Recent studies have explored the regioselective synthesis of 5-fluoroalkyl-substituted isoxazoles, demonstrating advanced methods for creating functionalized isoxazole compounds (Chalyk et al., 2019).
- The use of electrochemically induced multicomponent transformations has been investigated, providing insights into novel synthetic routes for isoxazole derivatives (Ryzhkova, Ryzhkov, & Elinson, 2020).
Heterocyclic Chemistry and Drug Development
- Isoxazoles, such as 5-(Bromomethyl)-3-(6-bromopyridin-3-yl)isoxazole, play a significant role in heterocyclic chemistry, contributing to the synthesis of complex molecules with potential pharmaceutical applications (Hatta et al., 1997).
Isoxazole-Based Ligands and Complexes
- Isoxazole compounds have been utilized in the synthesis of bipyridine ligands, demonstrating their versatility in forming complex metal-organic structures (Galenko et al., 2019).
Propiedades
IUPAC Name |
5-(bromomethyl)-3-(6-bromopyridin-3-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-4-7-3-8(13-14-7)6-1-2-9(11)12-5-6/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZGEMNFWQEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=C2)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)

![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)

![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
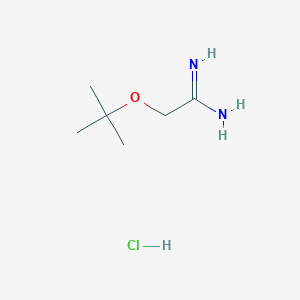
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
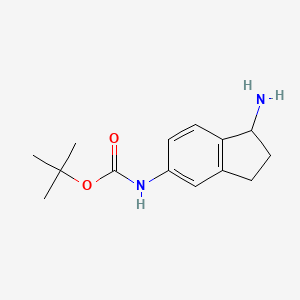
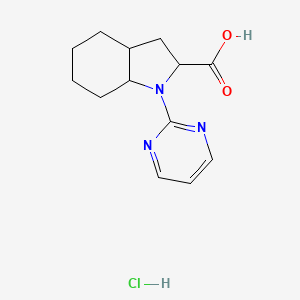
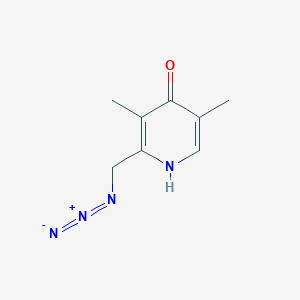
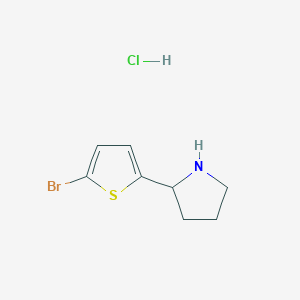
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
